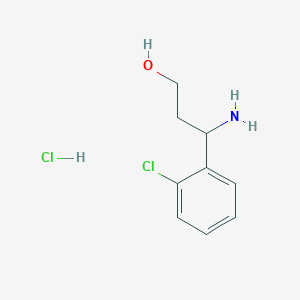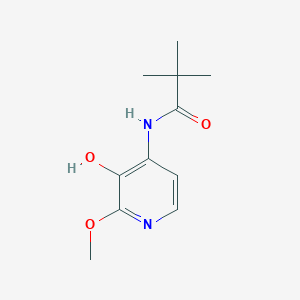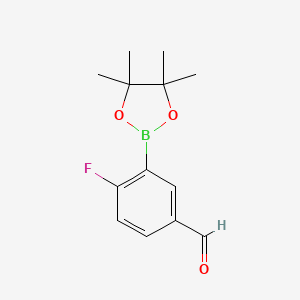
(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid
説明
2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, also known as MMPB, is an organic compound composed of a boron atom bonded to two methyl groups and a sulfonamide group. MMPB is an important synthetic building block for the development of a wide range of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Synthetic Applications and Chemical Properties
- Boronic acids, including derivatives like "(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid", serve as crucial intermediates and building blocks in organic synthesis. They are employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules (Roffe et al., 2016). The versatility of boronic acids in these reactions stems from their ability to form stable complexes with various metal catalysts, facilitating efficient coupling reactions.
Sensing and Detection Applications
- Boronic acids are known for their ability to form reversible covalent bonds with diols, making them excellent candidates for sensing applications, particularly in detecting saccharides and other biologically relevant molecules. The interaction of boronic acids with diols underpins their utility in developing fluorescent sensors and chemosensors for carbohydrates, fluoride ions, copper ions, and hydrogen peroxide, among others (Huang et al., 2012). This property is crucial in biomedical research for monitoring glucose levels in diabetic patients and detecting other bioactive substances.
Materials Science and Polymer Chemistry
- In the field of materials science, boronic acid derivatives, including "this compound", are incorporated into polymers to confer responsive behaviors to these materials. These boronic acid-functionalized polymers exhibit responsiveness to pH changes and glucose concentrations, making them suitable for applications in drug delivery systems, responsive membranes, and sensor materials (Vancoillie et al., 2016). The unique reactivity and solubility properties of boronic acid-containing polymers make them valuable in developing new biomaterials for various medical applications (Cambre & Sumerlin, 2011).
Biomedical Applications
- Boronic acids play a significant role in the development of therapeutic agents due to their ability to interact with biological molecules. This interaction is harnessed in the design of boronic acid-based drugs for the treatment of diseases such as cancer and bacterial infections. The mechanism of action often involves the inhibition of enzymes crucial for the survival of pathogens or cancer cells (Beesley et al., 1983). Moreover, the development of boronic acid-containing polymers for drug delivery aims to improve the pharmacokinetics and reduce the off-target effects of boronic acid-based drugs, facilitating their clinical translation (Kim et al., 2020).
特性
IUPAC Name |
[2-methyl-4-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-6-5-7(15(13,14)10-2)3-4-8(6)9(11)12/h3-5,10-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHCFZOHSIYOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681589 | |
| Record name | [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152274-62-8 | |
| Record name | [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)


![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)



![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)

